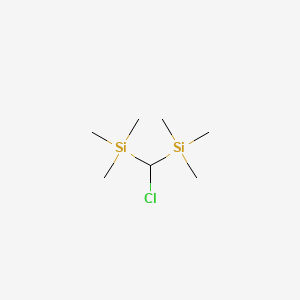
氯双(三甲基甲硅烷基)甲烷
描述
Chlorobis(trimethylsilyl)methane, also known as CBSM or Bis(trimethylsilyl)chloromethane, is an organosilicon compound . It is widely used in various scientific research and lab experiments. CBSM is a colorless liquid that is both non-toxic and non-flammable.
Synthesis Analysis
Chlorobis(trimethylsilyl)methane can be used as a reagent for the preparation of Para-bis(trimethylsilyl)ethylstyrene (PBTES) monomer, which is used to synthesize the corresponding network polymer of styrene .Molecular Structure Analysis
The molecular structure of Chlorobis(trimethylsilyl)methane has been determined by electron diffraction. The linear formula of this compound is [(CH3)3Si]2CHCl .Chemical Reactions Analysis
Chlorobis(trimethylsilyl)methane reacts with several 1,3-dipoles and dienes to give cycloadducts. These reactions are regiospecific and can lead to the formation of new cyclic compounds with unique properties.Physical And Chemical Properties Analysis
Chlorobis(trimethylsilyl)methane has a molecular weight of 194.85 . It has a boiling point of 57-60 °C/15 mmHg (lit.) and a density of 0.892 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.449 (lit.) .科学研究应用
Synthesis of Network Polymers
Chlorobis(trimethylsilyl)methane: is used as a reagent for the preparation of Para-bis(trimethylsilyl)ethylstyrene (PBTES) monomer . This monomer is pivotal in synthesizing network polymers of styrene, which have applications in creating high-performance materials due to their thermal stability and chemical resistance .
Grignard Reagents
The compound serves as a precursor for Bis(trimethylsilyl)methyl magnesium chloride , a Grignard reagent. This is particularly useful in the synthesis of bis(trimethylsilyl) allyl compounds through the Kumada coupling reaction with alkenyl bromides . Grignard reagents are fundamental in creating carbon-carbon bonds, a cornerstone in organic synthesis.
Synthesis of Heterocumulenes
It is instrumental in the formation of N-[Bis(trimethylsilyl)methyl]heterocumulenes . These compounds are significant in various fields of chemistry, including pharmaceuticals and agrochemicals, due to their utility in synthesizing a wide range of organic molecules .
安全和危害
Chlorobis(trimethylsilyl)methane is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and not smoking. If it comes into contact with skin or eyes, rinse with plenty of water .
Relevant Papers A paper titled “Synthesis of Some Silyl Mono- and Polystyrenes with New Properties” discusses the synthesis of some new silyl derivatives of styrene and studies their properties . Chlorobis(trimethylsilyl)methane is used in the synthesis of these derivatives .
作用机制
Target of Action
Bis(trimethylsilyl)chloromethane, also known as Chlorobis(trimethylsilyl)methane, is an organosilicon compound that primarily targets aldehydes . It is widely used in scientific research and laboratory experiments due to its non-toxic and non-flammable properties .
Mode of Action
The interaction of Bis(trimethylsilyl)chloromethane with its targets is quite unique. It undergoes a rapid and selective metalation with s-BuLi, yielding the nucleophilic bis(trimethylsilyl)methyl anion . This process provides a straightforward general entry to vinyl silanes from aromatic, aliphatic, and vinyl aldehydes .
Biochemical Pathways
The biochemical pathways affected by Bis(trimethylsilyl)chloromethane are primarily related to the synthesis of vinyl silanes from aldehydes . The compound’s interaction with its targets results in changes in these pathways, leading to the production of vinyl silanes. These silanes are crucial in various chemical reactions and have numerous applications in the field of organic chemistry .
Pharmacokinetics
It is known that the compound has a molecular weight of 19485 , a boiling point of 57-60 °C/15 mmHg , and a density of 0.892 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of Bis(trimethylsilyl)chloromethane’s action primarily involve the production of vinyl silanes from aldehydes . This transformation is crucial in various chemical reactions and can significantly impact the outcome of these reactions .
Action Environment
The action, efficacy, and stability of Bis(trimethylsilyl)chloromethane can be influenced by various environmental factors. For instance, the temperature can affect the rate of the metalation process . .
属性
IUPAC Name |
[chloro(trimethylsilyl)methyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19ClSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJGZHVYPBNLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19ClSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339002 | |
| Record name | Bis(trimethylsilyl)chloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilyl)chloromethane | |
CAS RN |
5926-35-2 | |
| Record name | Bis(trimethylsilyl)chloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilyl)chloromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of Chlorobis(trimethylsilyl)methane in organic synthesis?
A1: Chlorobis(trimethylsilyl)methane (C₇H₁₉ClSi₂) serves as a versatile reagent with several applications in organic synthesis:
- Peterson Olefination Reactions: This compound plays a crucial role in Peterson olefination reactions, facilitating the formation of carbon-carbon double bonds. []
- Grignard Reagent in Kumada Coupling: Its Grignard reagent readily participates in Kumada cross-coupling reactions, enabling the formation of new carbon-carbon bonds between aryl or vinyl halides and other coupling partners. []
- Synthesis of Methylenephosphine Analogs: It is a valuable precursor in the synthesis of methylenephosphine analogs, expanding the scope of organophosphorus chemistry. []
- Sterically Demanding Ligand: It acts as a sterically demanding ligand, coordinating with main group and transition metal complexes, influencing their reactivity and catalytic properties. []
Q2: Can you describe a reliable method for synthesizing Chlorobis(trimethylsilyl)methane in the laboratory?
A2: A convenient one-pot synthesis for Chlorobis(trimethylsilyl)methane was developed by Kemp and Cowley: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




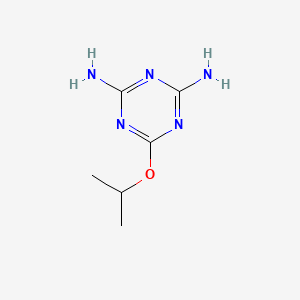
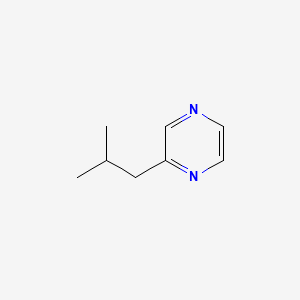
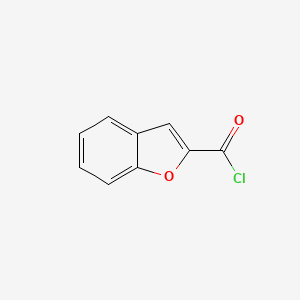
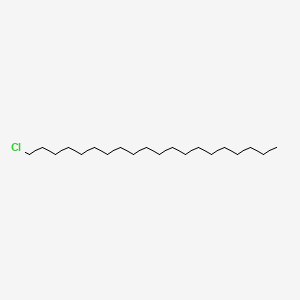

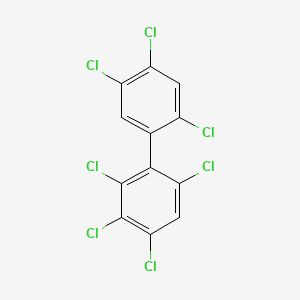
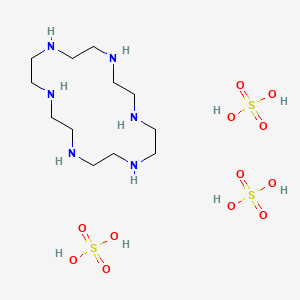
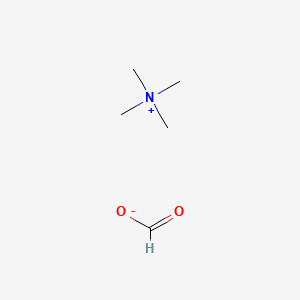
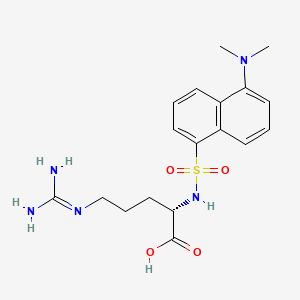

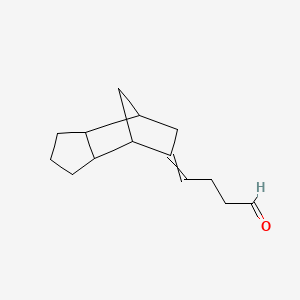

![1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1581974.png)